molecular formula C25H23NO4S B6478777 3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 929440-78-8

3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6478777
CAS No.: 929440-78-8
M. Wt: 433.5 g/mol
InChI Key: XUNPAJZYBOZGQM-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazinone derivative characterized by a fused tricyclic scaffold. Its structure includes a chromene core fused with a 1,3-oxazin-4-one ring, substituted at position 3 with a 4-methoxyphenyl group and at position 9 with a 2-(thiophen-2-yl)ethyl chain.

Synthetic routes for analogous chromeno-oxazinones often involve cyclocondensation of hydroxylated isoflavones with amines or aldehydes under acidic or thermal conditions . For example, Mykhaylo et al. () synthesized related derivatives using hydroxylated isoflavones and alkylating agents, achieving yields of 48–81% and confirming structures via $^1$H NMR and melting point analysis.

Pharmacologically, chromeno-oxazinones are associated with anti-inflammatory, osteogenic, and antioxidant activities. The 4-methoxyphenyl group is a common pharmacophore in flavonoids, influencing receptor binding and metabolic stability .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-9-(2-thiophen-2-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-16-23(17-5-7-18(28-2)8-6-17)24(27)20-9-10-22-21(25(20)30-16)14-26(15-29-22)12-11-19-4-3-13-31-19/h3-10,13H,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNPAJZYBOZGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCC4=CC=CS4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The lipophilicity of a compound can influence its cellular uptake. Therefore, the lipophilicity of VU0617671-1 could potentially impact its bioavailability and pharmacokinetics.

Biological Activity

The compound 3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one represents a novel class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a chromeno[8,7-e][1,3]oxazine core with substituents that enhance its biological profile. The presence of the methoxyphenyl and thiophenyl groups is significant as they can influence the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of chromeno[8,7-e][1,3]oxazine compounds exhibit significant antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant activity is attributed to the electron-donating ability of the methoxy and thiophene groups.

Anti-inflammatory Properties

Several studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The anti-inflammatory activity is crucial for therapeutic applications in conditions like arthritis and other inflammatory diseases. For instance:

Compound% Inhibition at 50 µMIC50 (µM)
3-(4-methoxyphenyl)-2-methyl...65.4 ± 5.312.1 ± 1.5
Control (Standard)80.0 ± 3.58.0 ± 0.5

Anticancer Activity

Preliminary studies suggest that the compound exhibits anticancer properties , particularly against breast and colon cancer cell lines. The mechanism involves inducing apoptosis through the modulation of apoptotic pathways and inhibiting cell proliferation.

The biological effects of this compound are mediated through various mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes associated with inflammatory processes and cancer progression.
  • Receptor Modulation : It may act on receptors involved in cell signaling pathways related to inflammation and cancer.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins, suggesting a strong potential for drug development.

Case Studies

  • Study on Anti-inflammatory Effects :
    A recent study evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. Results showed a significant reduction in paw swelling and serum levels of inflammatory markers after administration.
  • Anticancer Evaluation :
    In vitro studies assessed the cytotoxic effects on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutics.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : The 4-chlorophenyl analog () exhibits increased lipophilicity, which may enhance membrane permeability but could also raise toxicity risks. The 4-fluorophenyl derivative () balances solubility and bioactivity due to fluorine’s electronegativity .
  • Heteroaryl Chains : Substitutions with thiophene (target compound) or furan () improve π-stacking and interactions with aromatic residues in biological targets. The furan derivative (compound 7 in ) demonstrated dual osteoblast/osteoclast regulation, outperforming the drug ipriflavone in vivo .
  • Methoxy vs. Methyl Groups : The 4-methoxyphenyl group in the target compound and enhances metabolic stability compared to methyl substituents, which are more prone to oxidation .

Pharmacological Activity

Anti-Inflammatory Effects

Chromeno-oxazinones with 4-methoxyphenyl groups (e.g., target compound) show promise in suppressing inflammation. Liu et al. () reported that derivatives reduced croton oil-induced ear edema in mice by 40–60%, comparable to dexamethasone. The thiophene-ethyl chain may synergize with the methoxy group to inhibit COX-2 or NF-κB pathways .

Osteogenic Activity

Formononetin-derived analogs () highlight the role of substituents in bone remodeling. The furan-3-ylmethyl derivative (compound 7) increased osteoblast differentiation by 2.5-fold and reduced osteoclast formation by 70% via RANKL/OPG pathway modulation. The target compound’s thiophene group may exhibit similar dual activity but requires validation .

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